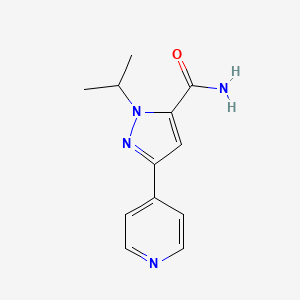
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of an isopropyl group, a pyridinyl group, and a carboxamide group attached to the pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with isopropylhydrazine to form the corresponding hydrazone. This intermediate is then subjected to cyclization using a suitable cyclizing agent, such as acetic anhydride, to yield the desired pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Large-scale production may utilize continuous flow reactors and automated processes to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism of action fully.
Comparación Con Compuestos Similares
Similar Compounds
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-amine: A structurally similar compound with an amine group instead of a carboxamide group.
(1-Isopropyl-3-(pyridin-4-yl)-1H-pyrazol-5-yl)methanol: Another related compound with a methanol group.
Uniqueness
1-isopropyl-3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its carboxamide group, in particular, may contribute to its stability and reactivity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H14N4O |
|---|---|
Peso molecular |
230.27 g/mol |
Nombre IUPAC |
2-propan-2-yl-5-pyridin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H14N4O/c1-8(2)16-11(12(13)17)7-10(15-16)9-3-5-14-6-4-9/h3-8H,1-2H3,(H2,13,17) |
Clave InChI |
DMGFZPDZYKUNGN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=CC(=N1)C2=CC=NC=C2)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


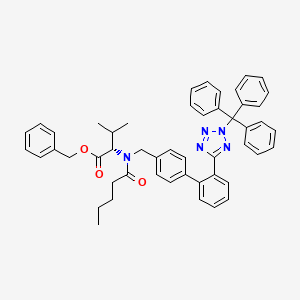

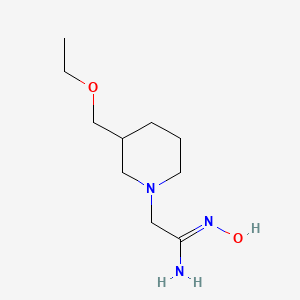
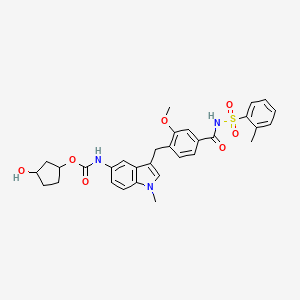


![1-(2-[2-Chloro-6-(4-Chlorophenoxy)Pyridin-4-Yl]-4-Methyl-1,3-Thiazol-5-Yl)Ethan-](/img/structure/B13426000.png)
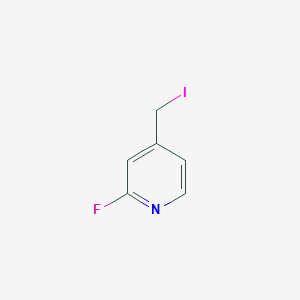
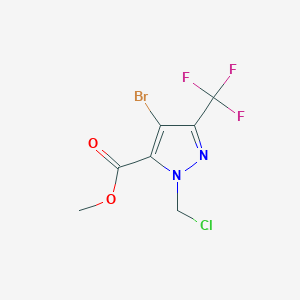
![3-amino-1-(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B13426021.png)

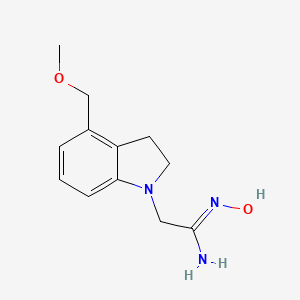
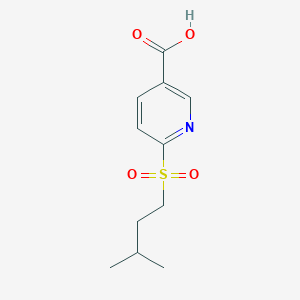
![6-(3-Chloro-5-fluorophenyl)-4,4-dimethyl-1H-benzo[D][1,3]oxazin-2(4H)-one](/img/structure/B13426045.png)
